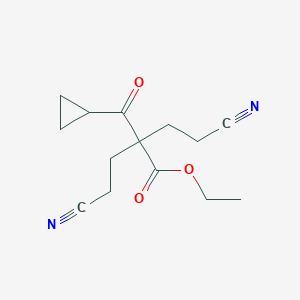

Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate

Description

Properties

IUPAC Name |

ethyl 4-cyano-2-(2-cyanoethyl)-2-(cyclopropanecarbonyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(18)14(7-3-9-15,8-4-10-16)12(17)11-5-6-11/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVLGOJMYPTSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)(CCC#N)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate typically involves multi-step organic reactions. One common approach is the reaction of cyanoacetic acid with ethyl cyanoacetate under controlled conditions to form the desired compound. The reaction conditions include the use of a strong base, such as sodium ethoxide, and maintaining a specific temperature range to ensure the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of primary amines or alcohols.

Substitution: Generation of various cyano-substituted compounds.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈N₂O₃

- CAS Number : 1086392-48-4

- Molecular Weight : 270.30 g/mol

The compound features a cyclopropane ring and cyano groups, which contribute to its reactivity and potential applications in synthesis and material science.

Medicinal Chemistry

Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate has shown promise in the development of pharmaceuticals:

- Anticancer Agents : The compound's structural features allow it to interact with biological targets effectively. Research indicates that derivatives of cyano compounds can exhibit anticancer properties by inhibiting key enzymes involved in tumor growth .

- Drug Delivery Systems : Its ability to form biodegradable polymers makes it suitable for drug delivery applications, particularly in controlled release formulations. Studies have shown that such systems can enhance the bioavailability of therapeutic agents while minimizing side effects .

Polymer Science

In polymer chemistry, this compound is used to synthesize novel materials:

- Biodegradable Polymers : The compound can be incorporated into polymer matrices to create biodegradable materials for medical implants or packaging. Research has demonstrated that these materials can degrade at controlled rates, making them ideal for temporary applications in medical devices .

- Crosslinking Agents : It serves as a crosslinking agent in the production of hydrogels, which are useful in drug delivery and tissue engineering due to their biocompatibility and tunable mechanical properties .

Agrochemicals

The compound's potential extends to agricultural applications:

- Pesticide Formulations : this compound can be used as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its cyano groups enhance the biological activity of the final products against pests .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Drug delivery systems | Enhanced bioavailability | |

| Polymer Science | Biodegradable polymers | Controlled degradation rates |

| Crosslinking agents | Improved mechanical properties | |

| Agrochemicals | Pesticide formulations | Increased biological activity |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives based on this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Biodegradable Polymers

Research focused on the synthesis of biodegradable polymers using this compound as a monomer. The study demonstrated that these polymers exhibited desirable mechanical properties and degradation rates suitable for medical applications, including sutures and drug delivery systems .

Mechanism of Action

The mechanism by which Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and commercial differences between Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate and analogous compounds:

Key Observations:

Cyclopropane vs. This strain may render it less stable under harsh conditions but more reactive in ring-opening or addition reactions . Cyclohexyl-containing analogs (e.g., Ethyl 4-cyclohexyl-4-oxobutyrates) exhibit higher commercial availability, suggesting greater synthetic utility or stability .

Cyano (-CN) vs. However, cyano groups may also increase susceptibility to nucleophilic attack or reduction reactions . Oxo groups in analogs like Ethyl 4-cyclohexyl-4-oxobutyrates contribute to ketone reactivity (e.g., enolate formation) but reduce overall polarity, favoring lipophilicity .

Synthetic Considerations: The removal of 2-cyanoethyl groups (as described in ) via DBU/DTT under microwave conditions highlights the labile nature of such substituents. This contrasts with oxo or cycloalkyl groups, which are typically more stable under similar conditions . Microwave-assisted synthesis (e.g., in ) may offer faster reaction times for derivatives with cyanoethyl groups, though scalability and purification challenges could limit industrial adoption .

Physicochemical and Application Differences

- Solubility: The target compound’s cyano groups likely improve aqueous solubility compared to cyclohexyl analogs, making it preferable for reactions requiring polar solvents.

- Thermal Stability : Cyclopropane’s strain may reduce thermal stability relative to cyclohexyl-containing esters, necessitating controlled storage conditions.

- Applications: Target Compound: Potential use in niche pharmaceutical syntheses (e.g., as a strained intermediate or nitrile precursor). Cyclohexyl Analogs: Widely used in bulk chemical production due to stability and commercial accessibility .

Biological Activity

Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate (CAS Number: 1909305-87-8) is a complex organic compound notable for its multiple cyano groups and cyclopropane structure. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research. The unique structural features of this compound suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 262.30 g/mol. The compound's structure includes:

- Cyano groups : These groups are known to contribute to the reactivity and biological activity of compounds.

- Cyclopropane ring : This feature may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| LogP | 1.63 |

| Polar Surface Area (Ų) | 91 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

The biological activity of this compound can be attributed to its structural similarity to natural substrates, allowing it to interact with various enzymes and receptors. The precise mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking their natural substrates, thereby altering metabolic pathways.

- Protein Interactions : Its ability to bind with proteins can influence signaling pathways, potentially leading to therapeutic effects.

Case Study: Anticancer Activity

A study examined the effects of cyano-containing compounds on cancer cell lines. Results indicated that compounds with similar cyano groups exhibited significant cytotoxicity against several cancer types, suggesting that this compound may possess similar properties.

Table 2: Summary of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Ethyl cyanoacetate | Anticancer | |

| Cyanoacetic acid | Antimicrobial | |

| 1-(2-Cyanoethyl)-4-methylimidazole | Enzyme inhibitor |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, such as the reaction of cyanoacetic acid with ethyl cyanoacetate under basic conditions. This compound serves as a versatile intermediate in organic synthesis and could be utilized in:

- Drug Development : As a potential lead compound for developing new therapeutics.

- Material Science : In the synthesis of advanced materials due to its unique chemical properties.

Q & A

Q. What are the common synthetic routes for Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the cyclopropane-carbonyl moiety via [2+1] cycloaddition using diethylzinc and dichloromethane under anhydrous conditions .

- Step 2 : Introduction of the cyanoethyl group via nucleophilic substitution or Michael addition, often using acrylonitrile derivatives in the presence of a base like K₂CO₃ .

- Step 3 : Esterification of intermediates with ethanol under reflux.

Q. Critical Parameters :

- Temperature control during cyclopropanation (0–5°C) minimizes side reactions.

- Solvent polarity (e.g., DMF vs. acetone) affects reaction rates and regioselectivity in cyanoethylation .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃), cyano groups (δ ~115–120 ppm in ¹³C), and cyclopropane protons (δ ~1.2–1.8 ppm) .

- X-ray Crystallography : Use SHELXL for refinement due to its robustness in handling small-molecule data. For accurate cyclopropane ring geometry, collect high-resolution data (≤0.8 Å) and apply Hirshfeld atom refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms?

When experimental data conflict (e.g., unexpected regioselectivity in cyanoethylation):

- Step 1 : Perform DFT calculations (B3LYP/6-31G*) to map transition states and compare activation energies of competing pathways .

- Step 2 : Analyze Fukui indices to predict nucleophilic/electrophilic sites. For example, the cyclopropane carbonyl carbon may exhibit higher electrophilicity than the ester carbonyl .

- Validation : Compare computed IR spectra with experimental data to validate mechanistic models.

Q. How does steric strain in the cyclopropane ring influence the compound’s reactivity in nucleophilic environments?

- Steric Analysis : Use molecular dynamics simulations (e.g., AMBER) to quantify ring strain. The cyclopropane’s 60° bond angles increase torsional resistance, reducing reactivity at the carbonyl site .

- Experimental Correlation : Compare hydrolysis rates of this compound with non-cyclopropane analogs (e.g., ethyl 4-cyanobutyrate). Observed slower hydrolysis supports computational predictions .

Q. What strategies optimize crystallization for X-ray studies when the compound resists forming suitable crystals?

- Co-Crystallization : Use supramolecular synthons (e.g., hydrogen-bond donors like urea derivatives) to stabilize lattice packing .

- Cryo-Cooling : Flash-cooling (100 K) with paraffin oil minimizes thermal motion artifacts.

- Data Collection : Utilize synchrotron radiation for weak diffractors. SHELXD is preferred for structure solution in low-symmetry space groups (e.g., P2₁) .

Q. How do electronic effects of the dual cyano groups impact biological activity in comparative studies?

- SAR Analysis : Replace cyano groups with nitro or trifluoromethyl analogs and assay bioactivity (e.g., enzyme inhibition).

- Electrostatic Potential Maps : Generate maps (via Gaussian) to visualize electron-deficient regions. Cyano groups enhance binding to electron-rich enzyme pockets (e.g., cytochrome P450) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.